molecular formula C4H10N4S B14236414 N-Methyl-N-(N'-methylcarbamimidoyl)thiourea CAS No. 535975-83-8

N-Methyl-N-(N'-methylcarbamimidoyl)thiourea

Cat. No.: B14236414
CAS No.: 535975-83-8
M. Wt: 146.22 g/mol
InChI Key: KMUJMSIIEUOONG-UHFFFAOYSA-N
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Description

N-Methyl-N-(N’-methylcarbamimidoyl)thiourea is an organic compound with the molecular formula C4H10N4S It is a derivative of thiourea, where the hydrogen atoms are replaced by methyl and carbamimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea typically involves the reaction of methyl isothiocyanate with N-methylguanidine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(N’-methylcarbamimidoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Methyl-N-(N’-methylcarbamimidoyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of agrochemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylmaleimide
  • N-Methylsuccinimide
  • N-Methyl-N-nitrosourea

Uniqueness

N-Methyl-N-(N’-methylcarbamimidoyl)thiourea is unique due to its dual functional groups (methyl and carbamimidoyl) attached to the thiourea core. This structural feature imparts distinct reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

535975-83-8

Molecular Formula

C4H10N4S

Molecular Weight

146.22 g/mol

IUPAC Name

1-methyl-1-(N'-methylcarbamimidoyl)thiourea

InChI

InChI=1S/C4H10N4S/c1-7-3(5)8(2)4(6)9/h1-2H3,(H2,5,7)(H2,6,9)

InChI Key

KMUJMSIIEUOONG-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)N(C)C(=S)N

Origin of Product

United States

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